4-(5-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline
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Overview
Description
4-(5-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of phenanthroimidazole derivatives. These compounds are known for their unique structural features and diverse applications in various fields such as chemistry, biology, and materials science. The presence of the iodine atom and the phenanthroimidazole core imparts distinct chemical and physical properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(5-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the iodine position.
Scientific Research Applications
4-(5-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and diagnostics.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(5-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound’s phenanthroimidazole core can interact with nucleic acids and proteins, leading to various biological effects. For instance, its fluorescence properties make it useful for imaging applications, where it binds to specific cellular components and emits light upon excitation . Additionally, its potential therapeutic effects may involve the inhibition of key enzymes or signaling pathways in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-Chloro-2-oxo-3(1H-phenanthro[9,10-d]imidazol-2-yl)-2H-chromen-6-yl): Another phenanthroimidazole derivative with distinct optical and biological properties.
Phenanthro[9,10-d]imidazole-based blue light emitters: Compounds used in OLEDs and other optoelectronic devices.
Methoxy and hydroxyl group substituted triphenylamine-imidazole fluorescent molecules: Compounds with strong fluorescence and photoswitching properties.
Uniqueness
4-(5-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline stands out due to its unique combination of an iodine atom and a phenanthroimidazole core. This combination imparts distinct chemical reactivity and fluorescence properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(5-iodo-1H-phenanthro[9,10-d]imidazol-2-yl)-N,N-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18IN3/c1-27(2)16-10-7-14(8-11-16)23-25-21-19-6-4-3-5-17(19)18-12-9-15(24)13-20(18)22(21)26-23/h3-13H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZCMYFBLRYWME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4C5=C3C=C(C=C5)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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